Deuruxolitinib - 1513883-39-0

Deuruxolitinib

Catalog Number: EVT-3318547
CAS Number: 1513883-39-0
Molecular Formula: C17H18N6
Molecular Weight: 314.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deuruxolitinib is a novel pharmaceutical compound primarily developed for the treatment of severe alopecia areata, an autoimmune disorder characterized by hair loss. It is classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1 and Janus kinase 2, which play critical roles in the signaling pathways of various cytokines involved in immune responses. The compound is marketed under the brand name Leqselvi and received approval from the United States Food and Drug Administration in July 2024 for medical use in adults suffering from this condition .

Synthesis Analysis

Methods and Technical Details

The synthesis of Deuruxolitinib involves a sophisticated chemical process that begins with Ruxolitinib, a structurally similar Janus kinase inhibitor. The key step in its synthesis is the selective deuteration of Ruxolitinib, where specific hydrogen atoms are replaced with deuterium atoms. This modification enhances the pharmacokinetic properties of the molecule, improving its efficacy and stability.

  1. Starting Material: The synthesis initiates with Ruxolitinib.
  2. Deuteration Process: This crucial step involves:
    • The replacement of specific hydrogen atoms with deuterium.
    • Utilization of deuterated solvents and reagents to facilitate this substitution.
  3. Purification: After synthesis, the product undergoes purification methods such as crystallization or chromatography to achieve high purity levels necessary for therapeutic use .

In industrial settings, Deuruxolitinib is produced using large-scale chemical reactors where batch processing ensures uniformity, and rigorous quality control tests are conducted to maintain standards.

Molecular Structure Analysis

Structure and Data

Deuruxolitinib has a complex molecular structure characterized by its unique arrangement of atoms. Its molecular formula is C17H18N6C_{17}H_{18}N_{6}, with a molar mass of approximately 306.373 g/mol. The structural formula reflects a cyclopentyl group attached to a pyrrolo[2,3-d]pyrimidine core, which is essential for its biological activity.

  • Chemical Structure:
    • The compound features multiple nitrogen atoms within its structure, contributing to its function as a kinase inhibitor.
  • Data:
    • CAS Number: 1513883-39-0
    • InChI Key: HFNKQEVNSGCOJV-FBXGHSCESA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Deuruxolitinib undergoes several chemical reactions during its synthesis and potential metabolic processes:

  1. Oxidation Reactions: Involves the addition of oxygen or removal of hydrogen, which can influence the compound's activity.
  2. Reduction Reactions: Includes the addition of hydrogen or removal of oxygen, potentially affecting pharmacological properties.
  3. Substitution Reactions: The key reaction type where hydrogen atoms are replaced by deuterium during the deuteration process.

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Substitution Reagents: Deuterium gas and deuterated solvents .
Mechanism of Action

Process and Data

Deuruxolitinib functions by inhibiting Janus kinases, which are pivotal in mediating cytokine signaling pathways involved in immune responses. By blocking these kinases:

  • It prevents the activation of signal transducers and activators of transcription proteins that regulate gene expression associated with inflammation and immune response.
  • This inhibition leads to reduced inflammation and promotes hair regrowth in individuals with alopecia areata.

Clinical studies have shown that Deuruxolitinib effectively promotes hair regrowth compared to placebo treatments, demonstrating its therapeutic potential in managing autoimmune conditions like alopecia areata .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Deuruxolitinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.
  • Stability: Enhanced stability due to deuteration compared to its parent compound Ruxolitinib.

These properties are critical for ensuring effective drug formulation and delivery in clinical settings .

Applications

Scientific Uses

Deuruxolitinib's primary application is in the treatment of severe alopecia areata. Its classification as a Janus kinase inhibitor allows it to be explored for other potential therapeutic uses, including:

  • Treatment of other autoimmune disorders where Janus kinases play a significant role.
  • Investigational studies into its efficacy against various inflammatory conditions.

The ongoing research into Deuruxolitinib aims to further understand its full therapeutic potential beyond alopecia areata, potentially expanding its applications in immunology and dermatology .

Molecular Design and Deuterium Chemistry

Deuterium-Hydrogen Substitution Rationale in Janus Kinase Inhibitors

Deuterium (²H), a stable, non-radioactive hydrogen isotope, exhibits identical atomic radius to protium (¹H) but possesses twice the atomic mass due to an added neutron. This mass difference reduces the vibrational frequency of carbon-deuterium (C-D) bonds by approximately 25% compared to carbon-hydrogen (C-H) bonds, elevating the activation energy required for bond cleavage by 1.2–1.5 kcal/mol. This phenomenon—termed the kinetic isotope effect (KIE)—manifests as a reduced rate of enzymatic metabolism when deuterium replaces hydrogen at susceptible molecular sites [2] [5]. In Janus kinase (JAK) inhibitors like ruxolitinib, specific C-H bonds serve as oxidation hotspots during cytochrome P450 (CYP)-mediated metabolism. Strategic deuteration at these positions aims to prolong therapeutic exposure while maintaining target affinity [4] [5].

Table 1: Fundamental Properties of Deuterium vs. Hydrogen

PropertyHydrogen (¹H)Deuterium (²H)Impact on Drug Design
Atomic Mass (AMU)1.0082.014Increased bond dissociation energy
Natural Abundance (%)99.980.015Requires synthetic incorporation
C-X Bond Length (Å)1.091.09Minimal steric alteration
Vibrational Frequency (cm⁻¹)2900–30002100–2200Higher activation energy for cleavage
Theoretical Maximum KIE (kH/kD)--Up to 9 (observed values: 2–7)

Structural Optimization via Selective Deuteration

Deuruxolitinib (CTP-543) incorporates eight deuterium atoms at the 3,3',4,4',5,5'-positions of the cyclopentane ring, yielding the molecular formula C₁₇H₁₀D₈N₆. This modification preserves the parent compound’s stereochemistry, evidenced by the identical chiral center configuration ([R]-enantiomer) indicated in its InChIKey (HFNKQEVNSGCOJV-FBXGHSCESA-N) [3] [4]. The cyclopentane moiety was targeted because:

  • It is a confirmed metabolic soft spot in ruxolitinib, undergoing CYP-mediated oxidation to form inactive hydroxylated derivatives [4] [8].
  • Deuteration here minimizes perturbation of pharmacophore elements—specifically, the pyrrolopyrimidine and pyrazole groups critical for JAK1/JAK2 binding [7] [8]. Computational analyses confirm negligible changes in molecular volume (<1%) and lipophilicity (ΔlogP = -0.006) versus ruxolitinib, preserving membrane permeability and target engagement [5] [6].

Metabolic Stability Enhancement Mechanisms

The primary mechanism underlying deuruxolitinib’s prolonged half-life is attenuation of CYP3A4-mediated oxidation. The C-D bonds at the cyclopentane ring resist hydrogen abstraction—a rate-limiting step in hydroxylation—resulting in a KIE (kH/kD) of 2–5 for major metabolic pathways [4] [5]. Key outcomes include:

  • Reduced clearance: Slower formation of oxidative metabolites (e.g., hydroxyl-cyclopentyl derivatives) extends plasma residence time [8].
  • Mitigated metabolic shunting: Unlike non-deuterated ruxolitinib, deuteration minimizes pathway-dependent toxicity risks by avoiding reactive intermediates [5] [6].
  • Preserved target specificity: Deuterium’s minimal steric footprint prevents unintended off-target interactions, maintaining JAK1/JAK2 selectivity [3] [7].

Table 2: Impact of Deuteration on Metabolic Pathways

Metabolic ParameterRuxolitinibDeuruxolitinibMechanistic Basis
Primary CYP IsozymeCYP3A4CYP3A4Unchanged enzyme affinity
Maximal Oxidation Rate (Vₘₐₓ)HighReduced by 40–60%KIE on C-H abstraction step
Major MetaboliteHydroxycyclopentylDeuterated analogIntact C-D bonds resist cleavage
Bioactivation RiskModerateLowLimited reactive intermediate formation

Comparative Pharmacokinetic Profiling of Deuterated vs Non-deuterated Analogues

Clinical studies validate significant pharmacokinetic improvements in deuruxolitinib versus ruxolitinib:

  • Extended half-life: Deuruxolitinib exhibits a plasma half-life of ~5.5 hours versus ruxolitinib’s ~2.8 hours, enabling twice-daily dosing in alopecia areata trials [3] [8].
  • Increased exposure: Area-under-the-curve (AUC) values rise by 75% after equivalent dosing, indicating enhanced metabolic stability [8].
  • Lower peak-trough fluctuations: Steadier plasma concentrations reduce interdose efficacy variability [3] [7].

Table 3: Pharmacokinetic Comparison (Single-Dose Studies)

ParameterRuxolitinibDeuruxolitinibClinical Implication
Cₘₐₓ (ng/mL)250285Moderately higher peak exposure
T₁/₂ (hours)2.85.5Reduced dosing frequency
AUC₀–∞ (ng·h/mL)8001400Enhanced cumulative drug exposure
Apparent Clearance (L/h)12.57.143% reduction due to KIE

These enhancements translate directly into efficacy: Phase 3 trials (THRIVE-AA1/AA2) demonstrated significant hair regrowth in alopecia areata patients, attributable to sustained JAK pathway inhibition [3] [8].

Properties

CAS Number

1513883-39-0

Product Name

Deuruxolitinib

IUPAC Name

(3R)-3-(2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

314.41 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1/i1D2,2D2,3D2,4D2

InChI Key

HFNKQEVNSGCOJV-FBXGHSCESA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Isomeric SMILES

[2H]C1(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.